(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid
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Overview
Description
(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a propenoic acid side chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions can yield the desired indole derivative.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propenoic acid side chain can be reduced to form the corresponding propanoic acid.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
- Oxidation of the methoxy group yields 3-(5-hydroxy-1H-indol-3-YL)prop-2-enoic acid.
- Reduction of the propenoic acid side chain yields 3-(5-methoxy-1H-indol-3-YL)propanoic acid .
Scientific Research Applications
(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its potential anti-inflammatory and anticancer properties.
Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. One key target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to PPARγ, leading to modulation of downstream signaling pathways.
Comparison with Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole core structure and exhibit similar biological activities.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound also contains a methoxy group and an indole ring, but differs in the side chain structure.
Uniqueness: (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the propenoic acid side chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOBWUYSSGIUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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